molecular formula C12H13NO B15250671 7-Isopropylquinolin-4-ol

7-Isopropylquinolin-4-ol

Cat. No.: B15250671
M. Wt: 187.24 g/mol
InChI Key: IYUHJDORHQOMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of an isopropyl group at the 7th position and a hydroxyl group at the 4th position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-4-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as acetyl chloride and aluminum chloride.

Major Products:

Scientific Research Applications

7-Isopropylquinolin-4-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Isopropylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Isoquinoline: A structural isomer of quinoline with similar chemical properties.

    Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Uniqueness: 7-Isopropylquinolin-4-ol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and membrane permeability. This structural feature may improve its efficacy in biological applications compared to other quinoline derivatives .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-10-11(7-9)13-6-5-12(10)14/h3-8H,1-2H3,(H,13,14)

InChI Key

IYUHJDORHQOMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C=CN2

Origin of Product

United States

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